Cytotoxicity Against Amelanotic C32 Melanoma: Vanicoside A Is Significantly More Potent Than Vanicoside B
Vanicoside A reduced amelanotic C32 melanoma cell viability to 55% of control after 72 h incubation at 5.0 µM, a potency significantly exceeding that of vanicoside B, which required concentrations of 50–100 µM to achieve approximately 80% viability under the same conditions [1]. The superior cytotoxicity of vanicoside A is directly attributed to the additional 2'-O-acetyl group on the glucopyranose ring, a structural feature absent in vanicoside B [1]. No significant difference between the two compounds was observed against the less sensitive melanotic A375 cell line, indicating cell-line-specific differentiation [1].
| Evidence Dimension | Cytotoxicity (residual cell viability) against amelanotic C32 melanoma cells |
|---|---|
| Target Compound Data | Vanicoside A: 55% viability at 5.0 µM after 72 h (MTT assay) |
| Comparator Or Baseline | Vanicoside B: ~80% viability at 50–100 µM after 72 h (MTT assay) |
| Quantified Difference | Vanicoside A achieves greater cytotoxicity at 10–20× lower concentration; viability difference ~25 percentage points at 10× lower dose |
| Conditions | Human amelanotic C32 melanoma cell line (BRAF V600E mutant); MTT assay; 24, 48, 72 h time points; compound concentrations 2.5–100 µM; n ≥ 3 |
Why This Matters
For researchers screening against amelanotic melanoma, vanicoside A provides measurable cytotoxic activity at single-digit micromolar concentrations where vanicoside B is essentially inactive, directly impacting hit identification and dose-response study design.
- [1] Nawrot-Hadzik I, Choromańska A, Abel R, Preissner R, Saczko J, Matkowski A, Hadzik J. Cytotoxic Effect of Vanicosides A and B from Reynoutria sachalinensis Against Melanotic and Amelanotic Melanoma Cell Lines and in silico Evaluation for Inhibition of BRAFV600E and MEK1. Int J Mol Sci. 2020 Jun 29;21(13):4611. doi: 10.3390/ijms21134611. View Source
